molecular formula C9H6F2N2 B13182691 5,8-Difluoroquinolin-3-amine

5,8-Difluoroquinolin-3-amine

Cat. No.: B13182691
M. Wt: 180.15 g/mol
InChI Key: RDOFSVXNRVLBKF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5,8-Difluoroquinolin-3-amine typically involves the introduction of fluorine atoms into the quinoline ring system. One common method is the nucleophilic substitution of fluorine atoms on a pre-existing quinoline scaffold. For instance, the synthesis can start from 3-aminoquinoline, which undergoes fluorination at the 5 and 8 positions . Industrial production methods often involve the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the fluorine atoms efficiently .

Chemical Reactions Analysis

5,8-Difluoroquinolin-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5,8-Difluoroquinolin-3-amine involves its interaction with specific molecular targets within cells. For instance, in antibacterial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition prevents bacterial cell division and leads to cell death. The compound’s fluorine atoms enhance its ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

5,8-Difluoroquinolin-3-amine can be compared with other fluorinated quinolines, such as:

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its dual fluorination at the 5 and 8 positions enhances its reactivity and biological activity compared to mono-fluorinated or non-fluorinated analogs .

Biological Activity

5,8-Difluoroquinolin-3-amine is a fluorinated derivative of quinoline, a compound class known for diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C9H6F2N2
  • Molecular Weight: 180.15 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: C1=CN=C(C=C1C(=C(C=N)F)F)C=N

These structural features contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells:

  • Enzyme Inhibition:
    • It has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it targets Protein Kinase Novel 3 (PKN3) with an IC50 value of approximately 14 nM, indicating potent inhibitory activity .
  • Antimicrobial Activity:
    • Fluorinated quinolines exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound displays activity against various bacterial strains, potentially due to its ability to disrupt bacterial DNA synthesis.
  • Anti-inflammatory Effects:
    • The compound has been implicated in the modulation of inflammatory responses by inhibiting inducible Nitric Oxide Synthase (iNOS), which plays a crucial role in the inflammatory process .

Therapeutic Applications

This compound has shown promise in various therapeutic areas:

  • Anticancer Therapy: Its ability to inhibit PKN3 suggests potential applications in treating cancers where this kinase is overexpressed.
  • Infectious Diseases: The antimicrobial properties make it a candidate for developing new antibiotics, especially against resistant strains.
  • Inflammatory Disorders: By modulating nitric oxide production, it may help manage conditions characterized by excessive inflammation.

Case Study 1: Inhibition of PKN3

A study demonstrated that this compound effectively inhibits PKN3 in human T-cell acute lymphoblastic leukemia (T-ALL) models. The inhibition led to a significant reduction in cell proliferation and survival rates .

Case Study 2: Antimicrobial Efficacy

Research conducted on various bacterial strains revealed that the compound exhibits effective bactericidal activity against both Gram-positive and Gram-negative bacteria. The mechanism involves interference with DNA gyrase activity, crucial for bacterial replication .

Case Study 3: Anti-inflammatory Potential

In models of chronic inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and reduced iNOS expression. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis .

Comparative Analysis

To understand the unique properties of this compound compared to other quinoline derivatives, a comparison table is presented below:

Compound NameIC50 (nM)Antimicrobial ActivityAnti-inflammatory Activity
This compound14YesYes
6-Bromoquinoline>1000ModerateNo
5-Fluoroquinoline>500YesLimited

Properties

Molecular Formula

C9H6F2N2

Molecular Weight

180.15 g/mol

IUPAC Name

5,8-difluoroquinolin-3-amine

InChI

InChI=1S/C9H6F2N2/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9/h1-4H,12H2

InChI Key

RDOFSVXNRVLBKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C=C(C=N2)N)F

Origin of Product

United States

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